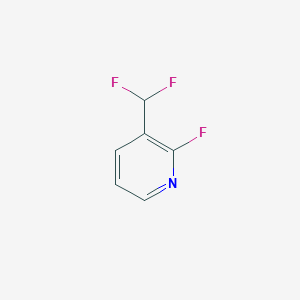

3-(Difluoromethyl)-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUTUWTZFRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733908 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-42-3 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-2-fluoropyridine

Foreword: The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl group (–CF₂H) has garnered significant attention as a versatile bioisostere. Its unique stereoelectronic properties allow it to serve as a lipophilic mimic of hydroxyl (–OH) or thiol (–SH) groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and modulating pKa.[1] When installed on a pyridine ring—a privileged heterocycle in countless bioactive compounds—the resulting molecule gains a distinct pharmacological profile.

This guide provides a detailed technical overview of the primary synthetic routes to 3-(difluoromethyl)-2-fluoropyridine, a key building block for advanced pharmaceutical and agrochemical agents.[2] We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most viable pathways, equipping researchers and development professionals with actionable, field-proven insights.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice between these pathways hinges on factors such as starting material availability, scalability, and the desired level of synthetic elegance versus industrial pragmatism.

-

The Halogen Exchange (HALEX) Approach: This strategy relies on a robust and well-established nucleophilic aromatic substitution (SNAr) reaction. It disconnects the target molecule at the C2–F bond, identifying 2-chloro-3-(difluoromethyl)pyridine as the key precursor. This precursor is commercially available, making this route highly practical for rapid implementation.

-

The Late-Stage C-H Functionalization Approach: This more modern strategy involves the direct installation of the difluoromethyl group onto a pre-existing 2-fluoropyridine scaffold. This C–H functionalization approach is atom-economical and aligns with contemporary goals in synthetic chemistry to minimize pre-functionalization steps.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(difluoromethyl)-2-fluoropyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and agrochemical research. The strategic incorporation of both a difluoromethyl group and a fluorine atom onto the pyridine scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules. This document details the structural and physicochemical parameters of this compound, outlines experimental protocols for their determination, and discusses the implications of its unique properties for drug discovery and development.

Introduction: The Significance of Fluorination in Pyridine Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacological profile. In the context of pyridine-based structures, which are prevalent in a vast number of pharmaceuticals, fluorine substitution can lead to profound changes in physicochemical and biological properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.

This compound combines two key fluorination strategies: a fluorine atom directly on the pyridine ring and a difluoromethyl group. This unique combination offers a nuanced approach to property modulation, impacting lipophilicity, hydrogen bonding potential, and metabolic fate. This guide serves as a foundational resource for researchers working with or considering the use of this versatile building block.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized below. These properties are the cornerstone for understanding its behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N | [1] |

| Molecular Weight | 147.1 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 137-138 °C | [1] |

| Density | 1.279 g/mL | [1] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published in publicly accessible databases, this section outlines the expected spectroscopic characteristics based on the analysis of structurally similar fluorinated pyridines. These data are critical for the unambiguous identification and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the proton of the difluoromethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the molecule. The carbons directly attached to fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shifts and coupling constants (J-values) between the fluorine nuclei and with neighboring protons will provide valuable structural insights.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 147. Subsequent fragmentation may involve the loss of fluorine or the difluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring.

-

C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

-

C=C and C=N stretching vibrations of the pyridine ring.

Physicochemical Properties in Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the following properties are of particular importance for its application in drug development.

Solubility

Solubility is a crucial factor for drug absorption and formulation. This compound is reported to be soluble in organic solvents such as ethanol and dimethylformamide[1]. However, its aqueous solubility is a key parameter that needs to be experimentally determined for drug development purposes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of three fluorine atoms in this compound is expected to increase its lipophilicity compared to unsubstituted pyridine. An accurate, experimentally determined LogP value is essential for predictive modeling of its ADME profile.

Acidity/Basicity (pKa)

The pKa of the pyridine nitrogen is a critical parameter that governs the ionization state of the molecule at physiological pH. The electron-withdrawing nature of the fluorine substituents is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. Knowledge of the pKa is vital for understanding receptor binding interactions and predicting solubility at different pH values.

Reactivity and Metabolic Stability

The chemical reactivity of this compound is influenced by the electronic nature of the fluorinated pyridine ring. The electron-deficient character of the ring can make it susceptible to nucleophilic aromatic substitution reactions.

From a drug development perspective, metabolic stability is a key advantage of incorporating fluorine. The strong C-F bonds in this compound are generally resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended in vivo half-life.

Experimental Protocols

This section provides standardized protocols for the determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Protocol for pKa Determination via Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Slowly add the standardized acid solution in small increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Protocol for LogP Determination via Shake-Flask Method

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Use n-octanol and water (or a suitable buffer) that have been mutually saturated.

-

-

Partitioning:

-

Add a known amount of the stock solution to a flask containing a known volume of n-octanol and water.

-

Shake the flask vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive compounds. Its unique combination of a fluorinated pyridine ring and a difluoromethyl group offers a powerful tool for modulating key physicochemical properties relevant to drug discovery. This technical guide provides a foundational understanding of its core properties and outlines the necessary experimental approaches for its comprehensive characterization. A thorough understanding of these properties will enable researchers to effectively utilize this compound in the design and development of the next generation of pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to 3-(difluoromethyl)-2-fluoropyridine (CAS: 1374659-42-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-(difluoromethyl)-2-fluoropyridine, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. While detailed primary literature on this specific compound is emerging, this document synthesizes available data with established principles of fluorine chemistry to offer insights into its physicochemical properties, plausible synthetic routes, predicted spectroscopic signatures, and potential applications. The strategic placement of both a 2-fluoro and a 3-difluoromethyl substituent creates a unique electronic and steric environment, positioning this molecule as a valuable synthon for introducing key fluorinated motifs into complex target structures. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with approximately 25% of all marketed pharmaceuticals containing at least one fluorine atom.[1] Fluorinated heterocycles, particularly pyridines, are especially prominent scaffolds due to their ability to modulate key drug-like properties.[2][3][4] The pyridine ring is a common motif in bioactive molecules, and its functionalization with fluorine can profoundly influence metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[3][4]

The subject of this guide, this compound, combines two strategically important fluorinated motifs:

-

The 2-Fluoropyridine Moiety: The fluorine atom at the C2 position acts as a powerful electron-withdrawing group and a hydrogen bond acceptor.[4] Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for further molecular elaboration.

-

The Difluoromethyl (CHF₂) Group: The CHF₂ group has emerged as a critical bioisostere in medicinal chemistry.[5] It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while enhancing metabolic stability by blocking sites of oxidative metabolism.[5][6] Unlike the trifluoromethyl (-CF₃) group, the CHF₂ moiety retains an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target engagement.[5]

The combination of these two groups on a pyridine scaffold creates a versatile building block with significant potential for the development of next-generation therapeutics and agrochemicals.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| CAS Number | 1374659-42-3 | [7] |

| Molecular Formula | C₆H₄F₃N | [5] |

| Molecular Weight | 147.10 g/mol | [7] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 137-138 °C | [5] |

| Density | 1.279 g/mL | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF). | [5] |

The presence of three highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, creating a polarized structure that dictates its reactivity and intermolecular interactions.

Proposed Synthetic Strategies

One general method cited involves the reaction of 2-fluoropyridine with a difluoromethyl source.[5] A more detailed, multi-step hypothetical protocol is outlined below, leveraging modern C-H functionalization or cross-coupling strategies.

Experimental Workflow: Proposed Synthesis via C-H Difluoromethylation

This proposed workflow leverages a directed C-H functionalization strategy, a powerful modern technique for the efficient synthesis of complex molecules.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Synthesis of 2-Fluoro-3-iodopyridine (Intermediate):

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (Argon), add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of 2-fluoropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. The causality here is that the fluorine atom directs the deprotonation to the C3 position.

-

After stirring for 1-2 hours, add a solution of iodine (I₂) in THF. The electrophilic iodine quenches the organolithium species to form the C-I bond.

-

Allow the reaction to warm to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via flash column chromatography to yield 2-fluoro-3-iodopyridine.

-

-

Difluoromethylation of 2-Fluoro-3-iodopyridine:

-

Several modern methods for difluoromethylation could be employed. A plausible approach involves a radical-mediated process.

-

Dissolve 2-fluoro-3-iodopyridine and a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a Ruppert-Prakash-type reagent, in a suitable solvent (e.g., acetonitrile or DMF).

-

Add a radical initiator. For photoredox catalysis, an iridium or ruthenium catalyst under blue LED irradiation would be appropriate. Alternatively, a chemical initiator like tert-butyl hydroperoxide (TBHP) could be used.

-

Heat or irradiate the reaction mixture for several hours until completion, monitoring by TLC or GC-MS. The C-I bond is weaker than C-H bonds and serves as a handle for the introduction of the radical CF₂H group.

-

Upon completion, perform an aqueous workup and extract the product.

-

-

Purification:

-

Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.

-

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been identified in the surveyed literature. However, a detailed prediction of its NMR signature can be made based on the analysis of its constituent parts and data from analogous compounds. This predictive analysis is invaluable for researchers to confirm the identity and purity of the synthesized material.

1H NMR Spectroscopy

The proton spectrum will be characterized by three signals corresponding to the aromatic protons on the pyridine ring and one signal for the proton of the difluoromethyl group.

-

CHF₂ Proton: This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (2JHF). The expected coupling constant is typically large, in the range of 55-60 Hz.

-

Aromatic Protons (H4, H5, H6): These three protons will form a complex, coupled spin system. They will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the fluorine and difluoromethyl groups will likely shift these protons downfield compared to unsubstituted pyridine.

19F NMR Spectroscopy

The fluorine spectrum is the most diagnostic tool for this molecule and is expected to show two distinct signals. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

-

CHF₂ Fluorines: The two fluorine atoms of the difluoromethyl group are chemically equivalent. Their signal will appear as a doublet due to coupling with the single proton of the CHF₂ group (2JFH). The chemical shift for CHF₂ groups attached to an aromatic ring typically falls in the range of -90 to -120 ppm.

-

C2-F Fluorine: The single fluorine atom on the pyridine ring will appear as a complex multiplet due to coupling with the adjacent aromatic protons (H3 is absent, but coupling to H4 and potentially longer-range couplings would exist). The chemical shift for fluorine on a pyridine ring is highly dependent on substitution but can be expected in the aromatic fluorine region (approx. -60 to -150 ppm).

13C NMR Spectroscopy

The carbon spectrum will show six distinct signals. The key diagnostic signals will be those directly bonded to fluorine, which will exhibit large one-bond carbon-fluorine couplings (1JCF).

-

C-CHF₂: This carbon will appear as a triplet due to coupling with the two fluorine atoms of the CHF₂ group.

-

C2-F: This carbon will appear as a doublet due to coupling with the single fluorine atom at C2.

-

Other Aromatic Carbons: C3, C4, C5, and C6 will also show smaller two- and three-bond couplings to the various fluorine atoms, leading to complex splitting patterns.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) |

| 1H | ~6.5 - 7.5 | Triplet (t) | 2JHF ≈ 55-60 |

| ~7.0 - 8.5 | Multiplets (m) | JHH couplings | |

| 19F | ~ -90 to -120 | Doublet (d) | 2JFH ≈ 55-60 |

| ~ -60 to -150 | Multiplet (m) | JFH couplings | |

| 13C | ~110 - 120 | Triplet (t) | 1JCF ≈ 240-250 |

| ~155 - 165 | Doublet (d) | 1JCF ≈ 230-260 |

Reactivity and Synthetic Utility

The unique substitution pattern of this compound makes it a highly valuable and versatile building block for introducing the 3-(difluoromethyl)pyridine scaffold into more complex molecules. Its reactivity is dominated by the 2-fluoro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of both the ring nitrogen and the adjacent difluoromethyl group. This makes SNAr a primary and highly reliable transformation for this substrate.

Caption: SNAr reactivity of this compound.

This reaction allows for the facile introduction of a wide variety of O-, N-, and S-nucleophiles at the C2 position, providing straightforward access to libraries of 2,3-disubstituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

While the C2-F bond can participate in cross-coupling, it is generally less reactive in this context than corresponding C-Cl, C-Br, or C-I bonds. A more strategic application would be to introduce an additional handle (e.g., a bromine atom at C5) and use the C2-F for a subsequent SNAr reaction. If cross-coupling at C2 were desired, specialized catalyst systems, often employing electron-rich, bulky phosphine ligands, would likely be required to facilitate the challenging oxidative addition into the strong C-F bond.

Applications in Drug Discovery and Agrochemicals

The 3-(difluoromethyl)-2-substituted pyridine core is a privileged scaffold in modern drug design. The difluoromethyl group is valued for its ability to enhance metabolic stability and act as a hydrogen bond donor, improving binding affinity and selectivity.[5][6] The 2-substituent, introduced via the SNAr reaction, can be tailored to interact with specific pockets of a biological target.

Potential therapeutic areas where this scaffold could be impactful include:

-

Oncology: Many kinase inhibitors feature substituted pyridine cores.

-

Neuroscience: Modulation of CNS targets often relies on the precise electronic and lipophilic properties imparted by fluorine.

-

Inflammatory Diseases: The metabolic stability offered by the CHF₂ group is advantageous for developing drugs with improved pharmacokinetic profiles.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a high-value building block that strategically combines the synthetic utility of a 2-fluoropyridine with the beneficial pharmacological properties of the difluoromethyl group. Its predictable reactivity, dominated by nucleophilic aromatic substitution at the C2 position, provides a reliable and versatile platform for the synthesis of complex 2,3-disubstituted pyridine derivatives. While detailed characterization data is not yet prevalent in public literature, this guide provides a robust, scientifically-reasoned framework for its synthesis, characterization, and application. As the demand for sophisticated fluorinated scaffolds continues to grow, this compound is poised to become an increasingly important tool for researchers in the pharmaceutical and agrochemical industries.

References

- 1. 2-(Difluoromethyl)pyridine 97 114468-01-8 [sigmaaldrich.com]

- 2. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound|CAS 1374659-42-3 [benchchem.com]

An In-Depth Technical Guide to the Reactivity of 3-(Difluoromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(difluoromethyl)-2-fluoropyridine, a key building block in modern medicinal and agrochemical research. The strategic placement of both a fluorine atom at the 2-position and a difluoromethyl group at the 3-position creates a unique electronic environment that dictates its reaction pathways. This document delves into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided, alongside a discussion of the underlying mechanistic principles and the influence of the fluorinated substituents on the pyridine core's reactivity. This guide is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this versatile fluorinated pyridine derivative.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Pyridine rings, being prevalent in a vast array of bioactive compounds, are prime candidates for fluorination.

This compound has emerged as a particularly valuable synthon. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing fluorine and difluoromethyl groups, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. This guide will explore the practical applications of this heightened reactivity.

Electronic Landscape: The Influence of Fluorine and the Difluoromethyl Group

The reactivity of this compound is fundamentally governed by the potent electron-withdrawing nature of its substituents.

-

2-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong inductive (-I) effect, significantly lowering the electron density of the pyridine ring. This effect is most pronounced at the ortho (C3) and para (C5) positions. Crucially, it also activates the C2 position for nucleophilic aromatic substitution by stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[1][2]

-

3-Difluoromethyl (CHF₂) Group: The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms.[3] Its primary influence is a powerful inductive effect (-I), further depleting the electron density of the pyridine ring and enhancing the electrophilicity of the carbon atoms, particularly at the ortho (C2 and C4) and para (C6) positions. While less electron-withdrawing than a trifluoromethyl (CF₃) group, the CHF₂ group still significantly activates the pyridine ring towards nucleophilic attack.

The synergistic electron-withdrawing effects of the 2-fluoro and 3-difluoromethyl groups make this compound a highly activated substrate for nucleophilic aromatic substitution at the C2 position.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The combination of the pyridine nitrogen and the two electron-withdrawing groups creates a highly electron-deficient C2 carbon, making it an excellent electrophilic site for a wide range of nucleophiles.

General Mechanism of SNAr at the C2 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

The Strategic Discovery and Application of Novel Fluorinated Pyridine Derivatives: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery of novel fluorinated pyridine derivatives, a class of compounds holding immense potential in drug development. We will dissect the fundamental physicochemical contributions of fluorine, detail robust synthetic methodologies for creating these valuable molecules, outline critical analytical techniques for their characterization, and examine their application through real-world case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines to overcome contemporary challenges in pharmaceutical R&D.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds for Drug Discovery

The pyridine ring is a ubiquitous structural motif in both natural products and FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] When this privileged heterocycle is functionalized with fluorine, the resulting derivatives often exhibit profoundly enhanced pharmacological profiles.[2]

The unique properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its strategic value. These characteristics can synergistically influence a molecule's behavior in a biological system in several key ways:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles.[3]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes like the blood-brain barrier.[2] This is a critical consideration for developing drugs targeting the central nervous system.

-

Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[2] This can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and interaction with biological targets.

-

Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions, which can lead to enhanced binding affinity and selectivity.[4]

The combination of these effects makes fluorinated pyridines highly sought-after scaffolds in the design of next-generation therapeutics for a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders.[2][5]

Synthetic Strategies for Novel Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridines can be broadly categorized into two primary approaches: the late-stage fluorination of pre-existing pyridine rings and the de novo construction of the ring from fluorinated precursors. The choice of strategy is often dictated by the desired substitution pattern and the complexity of the target molecule.

Late-Stage Fluorination of Pre-functionalized Pyridines

Late-stage fluorination (LSF) is a powerful strategy for rapidly generating analogues of a lead compound, allowing for efficient exploration of structure-activity relationships (SAR).[6] This approach involves the direct introduction of a fluorine atom onto a complex, pre-assembled pyridine scaffold.

Key Methodologies:

-

C–H Bond Fluorination: This is an highly attractive approach that replaces a carbon-hydrogen bond directly with a carbon-fluorine bond. One notable method utilizes silver(II) fluoride (AgF₂) for the regioselective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[7][8][9] This reaction proceeds under mild conditions and is tolerant of various functional groups, making it suitable for complex molecules.[7][8] However, it is not compatible with unprotected amines, alcohols, or carboxylic acids.[7][8]

-

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the electrophilic fluorination of electron-rich aromatic systems.[10][11] For pyridines, which are electron-deficient, this often requires specific activation strategies or the use of dihydropyridine intermediates.[11][12] For instance, 1,2-dihydropyridines can be fluorinated with Selectfluor® to yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[11][12]

-

Nucleophilic Aromatic Substitution (SNAr): While classical SNAr reactions using fluoride salts often require harsh conditions, tandem approaches have been developed. For example, a C-H bond adjacent to the pyridine nitrogen can first be fluorinated with AgF₂, and the resulting 2-fluoropyridine can then undergo SNAr with a variety of nucleophiles under mild conditions.[7][8]

Objective: To synthesize a 2-fluoro-substituted pyridine derivative from a pre-functionalized pyridine.

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Silver(II) Fluoride (AgF₂) (2.0-3.0 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., scintillation vial) with a magnetic stir bar

Procedure:

-

Preparation: Inside an inert atmosphere glovebox, add the substituted pyridine (e.g., 0.2 mmol, 1.0 equiv) and a magnetic stir bar to a 4 mL scintillation vial.

-

Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vial to dissolve the starting material.

-

Reagent Addition: Carefully add silver(II) fluoride (AgF₂) (e.g., 0.4 mmol, 2.0 equiv) to the reaction mixture. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.

-

Reaction: Seal the vial and remove it from the glovebox. Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C, depending on the substrate) for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

De Novo Synthesis: Building the Fluorinated Pyridine Ring

This "bottom-up" approach involves constructing the pyridine ring from smaller, often commercially available, fluorinated building blocks. This strategy provides access to substitution patterns that are difficult or impossible to achieve via late-stage fluorination.

Key Methodologies:

-

Cyclocondensation Reactions: A common strategy involves the reaction of fluorinated 1,3-dicarbonyl compounds with amines or ammonia derivatives. For example, a fluorinated diketone can react with 2-cyanoacetamide in refluxing pyridine to yield a 2-hydroxy-substituted fluorinated pyridine.[13]

-

Annulation Reactions: Formal [4+1] annulation methods have been developed for synthesizing trifluoromethyl-substituted dihydropyrroles, which can be precursors to pyridine derivatives.[10]

-

Classical Methods: While often requiring harsh conditions, classical methods like the Balz–Schiemann reaction (fluorination of a diazonium salt) or nucleophilic substitution on chloropyridines with fluoride sources are still used, though they have limitations regarding functional group tolerance.[10]

Spectroscopic and Analytical Characterization

Unambiguous characterization of novel fluorinated pyridine derivatives is essential to confirm their structure, purity, and isomeric integrity. A combination of spectroscopic techniques is employed, with ¹⁹F NMR playing a uniquely powerful role.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for characterizing organofluorine compounds.[14] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[14][15] Key advantages include:

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which is significantly larger than for ¹H NMR.[15][16] This wide dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[16]

-

Sensitivity to Electronic Environment: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, allowing for the clear differentiation of fluorine atoms in different positions on the pyridine ring.

-

No Background Signal: The natural fluorine background in biological systems or common lab solvents is negligible, resulting in clean, background-free spectra.[15]

-

-

¹H and ¹³C NMR Spectroscopy: These techniques provide crucial information about the rest of the molecule. The coupling between fluorine and nearby protons (²JHF, ³JHF, etc.) or carbons (¹JCF, ²JCF, etc.) provides invaluable data for confirming the position of the fluorine substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.

Table 1: Representative Spectroscopic Data for a Hypothetical 3-Fluoro-4-methylpyridine

| Technique | Observation | Interpretation |

| ¹⁹F NMR | Singlet (broad) at ~ -120 ppm | Presence of a single fluorine environment attached to an aromatic ring. |

| ¹H NMR | Doublet of doublets for H-2 | Coupling to adjacent H-6 and fluorine at C-3. |

| Doublet for H-5 | Coupling to adjacent H-6. | |

| Doublet of doublets for H-6 | Coupling to adjacent H-5 and fluorine at C-3. | |

| Singlet (broad) for -CH₃ | Methyl group at C-4. | |

| ¹³C NMR | Large doublet for C-3 | Direct one-bond coupling to fluorine (¹JCF ~240 Hz). |

| Smaller doublet for C-2 | Two-bond coupling to fluorine (²JCF ~20 Hz). | |

| Smaller doublet for C-4 | Two-bond coupling to fluorine (²JCF ~15 Hz). | |

| HRMS | [M+H]⁺ matches calculated m/z | Confirms the elemental formula C₆H₇FN. |

Case Studies in Medicinal Chemistry: Fluorinated Pyridines in Action

The strategic value of incorporating fluorine into a pyridine scaffold is underscored by the number of FDA-approved drugs that feature this motif.[3][5][17] These compounds demonstrate how fluorination can solve specific drug development challenges.

Case Study: Alpelisib (Piqray)

Alpelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer.[3][4] Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group.

-

Mechanism of Action: Alpelisib inhibits the PI3Kα isoform, a key enzyme in a signaling pathway that promotes cell proliferation and survival.

-

Role of the Fluorinated Pyridine: The trifluoromethyl group is critical to the drug's efficacy. X-ray crystallography data has revealed that the fluorinated group forms a crucial hydrogen bond with the K802 residue in the PI3K binding site.[3] This interaction significantly contributes to the high binding affinity and selectivity of the drug. Furthermore, the -CF₃ group enhances metabolic stability and provides excellent oral bioavailability.[3]

Other Notable Examples:

-

Lemborexant (Dayvigo): An insomnia treatment, this dual orexin receptor antagonist contains a fluorine atom on its pyridine moiety, which is crucial for achieving high binding affinity and a good overall pharmacological profile.[3]

-

Vericiguat (Verquvo): A guanylate cyclase stimulator used for heart failure, Vericiguat has a fluorine atom at the C-5 position of its pyrazolopyridine core, which increases metabolic stability and leads to lower clearance.[3]

Future Directions and Emerging Trends

The field of fluorinated pyridine synthesis continues to evolve rapidly, driven by the persistent demand for novel drug candidates.

-

Novel Fluorinating Reagents: Research is ongoing to develop new, more selective, and safer fluorinating reagents for both electrophilic and nucleophilic fluorination.[18]

-

Catalytic Methods: The development of catalytic methods, particularly those using earth-abundant metals or even organic photocatalysts, for C-H fluorination is a major focus.[19][20] Pyridine-containing charge-transfer complexes have shown promise as photocatalysts for decarboxylative fluorination.[19][21]

-

Flow Chemistry: The use of continuous flow reactors for fluorination reactions offers significant advantages in terms of safety (handling hazardous reagents), scalability, and reaction control, which is particularly relevant for industrial applications.

-

Radiofluorination for PET Imaging: The development of efficient methods for introducing the radioisotope Fluorine-18 ([¹⁸F]) into pyridine rings is of great interest for creating novel positron emission tomography (PET) imaging agents for diagnostics and drug development.[22][23]

Conclusion

Fluorinated pyridine derivatives represent a privileged and highly valuable class of compounds in modern drug discovery. The unique physicochemical properties imparted by fluorine provide medicinal chemists with a powerful tool to modulate metabolic stability, target binding, and pharmacokinetic parameters. A deep understanding of the diverse synthetic strategies, from late-stage C-H functionalization to de novo ring construction, is crucial for accessing novel chemical space. Coupled with robust analytical characterization, particularly ¹⁹F NMR, researchers can confidently design and synthesize the next generation of innovative therapeutics built upon the versatile fluorinated pyridine scaffold.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expedient Access to 18F-Fluoroheteroarenes via Deaminative Radiofluorination of Aniline-Derived Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-(Difluoromethyl)-2-fluoropyridine

Abstract

This technical guide provides a comprehensive framework for the detailed structural analysis of 3-(difluoromethyl)-2-fluoropyridine, a heterocyclic compound of increasing interest in the pharmaceutical and agrochemical sectors. The strategic incorporation of both a fluorine atom and a difluoromethyl group onto the pyridine scaffold presents unique challenges and opportunities for its characterization. This document outlines a multi-technique approach, integrating computational chemistry with established analytical methodologies, to provide a robust and validated structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced analytical techniques to fluorinated organic molecules.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a common motif in pharmaceuticals, is often fluorinated to enhance its therapeutic potential. This compound presents a particularly interesting case, combining the effects of a single fluorine substituent on the aromatic ring with the unique properties of the difluoromethyl group. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a bioisosteric replacement for hydroxyl or thiol groups, which can significantly influence molecular interactions and biological activity.[2] A thorough understanding of the three-dimensional structure and electronic properties of this molecule is therefore crucial for rational drug design and development.

This guide will detail a synergistic approach to the structural analysis of this compound, emphasizing the "why" behind the chosen methodologies. We will explore how computational modeling can be used to predict and interpret experimental data, leading to a comprehensive and unambiguous structural assignment.

Computational Analysis: The In Silico Foundation

Before embarking on experimental analysis, a robust computational investigation provides a theoretical framework for understanding the molecule's properties and predicting its spectroscopic behavior. Density Functional Theory (DFT) is the method of choice for this purpose, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization: Defining the Molecular Structure

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Methodology Rationale: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and well-validated method for the geometry optimization of organic molecules, including those containing fluorine. The diffuse functions (++) are important for accurately describing the lone pairs of the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocol: Geometry Optimization using Gaussian

-

Input File Creation:

-

Construct the initial 3D structure of this compound using a molecular builder like GaussView.

-

Create a Gaussian input file (.gjf or .com) with the following keyword line: #p opt freq b3lyp/6-311++g(d,p)

-

Specify a descriptive title, and the charge (0) and multiplicity (1).

-

Append the Cartesian coordinates of the molecule.

-

-

Execution:

-

Submit the input file to the Gaussian software package.

-

-

Analysis of Results:

-

Confirm the successful completion of the optimization by searching for "Optimization completed." in the output file.

-

Verify that the frequency calculation yielded no imaginary frequencies, confirming the optimized structure is a true energy minimum.

-

Predicted Structural Parameters

The optimized geometry provides key structural information, as summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-F | 1.335 |

| C3-C(CHF2) | 1.502 |

| C-F (difluoromethyl) | 1.368 (avg) |

| C-H (difluoromethyl) | 1.095 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 123.5 |

| C2-C3-C4 | 118.0 |

| F-C2-N1 | 115.8 |

| C3-C(CHF2)-H | 109.2 |

| F-C(CHF2)-F | 107.5 |

| Dihedral Angles (°) | |

| F-C2-C3-C(CHF2) | 0.5 |

Note: These values are simulated and represent what would be expected from a DFT calculation at the specified level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

Causality in NMR Spectral Features

The chemical shifts and coupling constants in the NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. The electronegative fluorine atoms significantly influence the spectra:

-

¹H NMR: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons on the pyridine ring will show characteristic splitting patterns influenced by both H-H and H-F couplings.

-

¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The latter will appear as a doublet due to coupling with the geminal proton.

-

¹³C NMR: The carbon atoms will exhibit characteristic shifts and C-F coupling constants. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling to the two fluorine atoms.

Predicted NMR Data

The following table summarizes the predicted NMR chemical shifts (δ) and key coupling constants (J) for this compound, which would be calculated using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| ¹H NMR | |||

| H (CHF₂) | 6.8 - 7.2 | t | ²JHF ≈ 55-60 |

| H4 | 7.4 - 7.6 | ddd | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ⁴JHF ≈ 2-3 |

| H5 | 7.9 - 8.1 | ddd | ³JHH ≈ 7-8, ³JHH ≈ 5, ⁵JHF ≈ 1 |

| H6 | 8.2 - 8.4 | d | ³JHH ≈ 5 |

| ¹³C NMR | |||

| C2 | 158 - 162 | d | ¹JCF ≈ 240-250 |

| C3 | 120 - 124 | d | ²JCF ≈ 20-25 |

| C4 | 140 - 144 | s | |

| C5 | 125 - 129 | s | |

| C6 | 150 - 154 | d | ³JCF ≈ 5-10 |

| CHF₂ | 115 - 120 | t | ¹JCF ≈ 235-245 |

| ¹⁹F NMR | |||

| F (C2) | -70 to -80 | s | |

| F (CHF₂) | -110 to -120 | d | ²JHF ≈ 55-60 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in assigning carbon types.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to confirm assignments.

Workflow for NMR-based Structural Confirmation

Caption: Workflow for NMR-based structural confirmation.

Vibrational Spectroscopy: Fingerprinting the Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification.

Key Vibrational Modes

For this compound, key expected vibrational frequencies include:

-

C-H stretching: Aromatic C-H stretches (~3100-3000 cm⁻¹) and the C-H stretch of the difluoromethyl group (~3000-2900 cm⁻¹).

-

C-F stretching: The C-F stretch of the 2-fluoropyridine ring (~1250-1200 cm⁻¹) and the C-F stretches of the difluoromethyl group (asymmetric and symmetric, ~1150-1050 cm⁻¹).

-

Pyridine ring vibrations: Characteristic ring stretching and bending modes in the 1600-1400 cm⁻¹ and 1000-600 cm⁻¹ regions.

Predicted Vibrational Frequencies

The following table presents a selection of predicted vibrational frequencies from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| 3085 | Medium / Strong | Aromatic C-H stretch |

| 2980 | Medium / Medium | CHF₂ C-H stretch |

| 1595 | Strong / Strong | Pyridine ring stretch |

| 1460 | Strong / Medium | Pyridine ring stretch |

| 1240 | Strong / Weak | C-F stretch (ring) |

| 1120 | Very Strong / Medium | C-F stretch (asymmetric, CHF₂) |

| 1080 | Strong / Strong | C-F stretch (symmetric, CHF₂) |

| 820 | Medium / Strong | C-H out-of-plane bend |

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Experimental Protocol: Vibrational Spectroscopy

-

FTIR Spectroscopy:

-

Acquire a spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place the liquid sample in a suitable container (e.g., a glass vial).

-

Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm) and a suitable spectrometer.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo several key fragmentation processes:

-

Loss of a fluorine atom: From either the ring or the difluoromethyl group.

-

Loss of the difluoromethyl radical (•CHF₂): A common fragmentation for such compounds.

-

Cleavage of the pyridine ring: Leading to smaller charged fragments.

Logical Flow of Mass Spectrometry Analysis

References

Spectroscopic Characterization of 3-(Difluoromethyl)-2-fluoropyridine: A Technical Guide for Researchers

Introduction

3-(Difluoromethyl)-2-fluoropyridine is a key structural motif in medicinal chemistry and drug development. Its unique electronic properties, conferred by the presence of both a difluoromethyl group and a fluorine atom on the pyridine ring, make it a valuable building block for creating novel therapeutic agents. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. Understanding the precise spectroscopic fingerprint of this compound is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and detailed experimental protocols for its acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC numbering convention for the pyridine ring, is shown below. The key spectroscopic handles are the protons on the pyridine ring, the proton of the difluoromethyl group, the various carbon environments, and the two distinct fluorine environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.20 - 8.30 | ddd | J(H-F) ≈ 4.5, J(H-H) ≈ 2.0, J(H-H) ≈ 0.5 |

| H-4 | 7.90 - 8.00 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.0, J(H-H) ≈ 2.0 |

| H-5 | 7.30 - 7.40 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 4.5, J(H-F) ≈ 1.0 |

| H-CHF₂ | 6.60 - 6.80 | t | J(H-F) ≈ 56.5 |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz or higher) is crucial to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule due to its good solubilizing properties and relatively simple residual solvent signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The chemical shifts and one-bond and multi-bond carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly informative.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | ¹J(C-F) ≈ 240-260 |

| C-4 | 140 - 145 | d | ⁴J(C-F) ≈ 3-5 |

| C-6 | 150 - 155 | d | ⁴J(C-F) ≈ 3-5 |

| C-5 | 122 - 126 | s | - |

| C-3 | 120 - 125 | dt | ²J(C-F) ≈ 20-25, ²J(C-F) ≈ 20-25 |

| -CHF₂ | 112 - 116 | t | ¹J(C-F) ≈ 235-245 |

Trustworthiness of the Protocol: The acquisition of a proton-decoupled ¹³C NMR spectrum is standard. For unambiguous assignment, especially for the quaternary carbons, a Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiment should be performed.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.[1] For this compound, two distinct signals are expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (at C-2) | -65 to -75 | d | J(F-H) ≈ 4.5 |

| -CHF₂ | -110 to -120 | d | J(F-H) ≈ 56.5 |

Expertise & Experience: The chemical shift of fluorine atoms is highly sensitive to the electronic environment.[2] The fluorine at the 2-position is directly attached to the electron-deficient pyridine ring, leading to a downfield shift compared to the difluoromethyl group. The large one-bond H-F coupling is characteristic of a CHF₂ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data:

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 148.0368 |

| ESI+ | [M+Na]⁺ | 170.0188 |

Authoritative Grounding: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes of each element (C, H, F, N). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition with high accuracy.

Experimental Protocols

NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

Caption: Workflow for NMR sample preparation.

Detailed Steps:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Mass Spectrometry Sample Preparation (LC-MS)

For Liquid Chromatography-Mass Spectrometry (LC-MS), proper sample preparation is critical to avoid contamination and ensure accurate results.[3][4]

Caption: Workflow for LC-MS sample preparation.

Detailed Steps:

-

Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Dilution: Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial for analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the confident identification and characterization of this compound. The interplay of ¹H, ¹³C, and ¹⁹F NMR, coupled with mass spectrometry, offers a multi-faceted analytical approach that is essential for advancing research and development in fields where this valuable fluorinated pyridine building block is employed. By understanding the causality behind experimental choices and adhering to validated protocols, researchers can ensure the scientific integrity and reproducibility of their results.

References

The Strategic Fluorination of Pyridine Rings: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Indispensable Role of Fluorine in Pyridine-Containing Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the remarkable stability of the C-F bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1] When applied to the pyridine scaffold, one of the most prevalent N-heterocycles in approved drugs, these effects are particularly potent. Fluorinated pyridines are key components in a multitude of therapeutics, from oncology to infectious diseases, highlighting the critical need for robust and selective fluorination methodologies.[2]

However, the direct electrophilic fluorination of pyridine is a formidable challenge. The inherent electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, a stark contrast to the reactivity of electron-rich aromatic systems. This guide provides an in-depth analysis of the principles, reagents, and field-proven protocols for the successful electrophilic fluorination of pyridine rings, tailored for researchers and scientists in drug development.

The Core Challenge: Overcoming the Electron-Deficient Nature of Pyridine

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and mesomeric effect, reducing the electron density of the aromatic system. This deactivation makes the ring significantly less nucleophilic and thus less susceptible to reaction with electrophilic reagents, including sources of "F+". Consequently, harsh reaction conditions are often required, which can be incompatible with the complex functional groups present in drug-like molecules.[3] The primary challenge, therefore, is to enhance the nucleophilicity of the pyridine ring or to employ highly reactive fluorinating agents that can overcome this intrinsic inertness.

A Comparative Analysis of Electrophilic N-F Reagents

The development of bench-stable, selective electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond has revolutionized the field.[4][5] These reagents offer a safer and more controlled alternative to hazardous sources like elemental fluorine.[6] The choice of reagent is a critical experimental parameter, dictated by the substrate's reactivity and the desired outcome.

| Reagent Name | Acronym/Abbr. | Structure | Relative Reactivity (krel vs Selectfluor®) | Key Characteristics & Field Insights |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1.0 | Workhorse Reagent: Highly reactive, stable, and easy to handle. Soluble in polar solvents like acetonitrile and water. Often the first choice for a wide range of substrates due to its robust performance. Its high reactivity can sometimes lead to side reactions with sensitive substrates.[4][7] | |

| N-Fluorobenzenesulfonimide | NFSI | ~0.01 | Milder Alternative: Less reactive than Selectfluor®, offering better selectivity for certain applications. Often used when a more controlled fluorination is required. Good thermal stability and solubility in a range of organic solvents.[4][8] | |

| N-Fluoropyridinium Salts (e.g., 2,6-Dichloro-N-fluoropyridinium triflate) | - | ~1.0 to >1000 | Tunable Reactivity: Reactivity can be finely tuned by altering the electronic properties of the pyridine ring substituents. Electron-withdrawing groups significantly increase reactivity. Some salts are highly reactive but can be moisture-sensitive.[2][4] | |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | ~0.1 | Offers a good balance of reactivity and stability. Less commonly used than NFSI or Selectfluor® but effective for specific transformations.[5] |

This table is a synthesis of data from multiple sources, with the quantitative reactivity scale adapted from kinetic studies by Hodgson and coworkers, which provides a valuable framework for reagent selection.[2][4][9][10][11]

The Mechanistic Dichotomy: SN2 versus Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination of aromatic systems remains a subject of active investigation, with evidence supporting two primary pathways: a direct nucleophilic attack (SN2) on the fluorine atom or a process initiated by single-electron transfer (SET).[5][6]

-

SN2 Pathway: In this mechanism, the electron-rich π-system of the (activated) pyridine ring directly attacks the electrophilic fluorine atom of the N-F reagent, proceeding through a Wheland-type intermediate (a σ-complex). This pathway is favored for more nucleophilic substrates. Kinetic studies on various nucleophiles have provided evidence consistent with this direct attack mechanism.[6]

-

SET Pathway: This pathway involves an initial single-electron transfer from the aromatic ring to the N-F reagent, generating a radical cation and an N-F radical anion, which then collapses to the fluorinated product. The SET mechanism is often invoked for less nucleophilic substrates or with highly oxidizing fluorinating agents. Computational studies and experiments with radical probes have been used to investigate this pathway.[12][13]

The operative mechanism is not mutually exclusive and can be highly dependent on the substrate's electronic properties, the reagent's reduction potential, and the reaction conditions.

Figure 1: Competing mechanistic pathways in the electrophilic fluorination of pyridine rings.

Strategies for Success: Regiocontrol and Late-Stage Functionalization

Achieving high regioselectivity is paramount, particularly in the context of complex molecule synthesis. The inherent electronics of the pyridine ring favor substitution at the C-3 and C-5 positions, but this can be overridden by steric and electronic influences from existing substituents.

Directing Group Strategies

Electron-donating groups (EDGs) such as amino or hydroxyl groups can activate the pyridine ring and direct fluorination to specific positions. For example, 2-aminopyridines are often selectively fluorinated at the C-3 or C-5 position under mild conditions using Selectfluor®.[14]

Late-Stage Fluorination (LSF)

LSF is a powerful strategy in drug discovery, allowing for the introduction of fluorine at a late step in a synthetic sequence. This approach enables rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[3][15] Electrophilic C-H fluorination is particularly suited for LSF, provided the complex substrate can tolerate the reaction conditions. While challenging, successful LSF of pyridine-containing drug candidates has been reported, often requiring careful optimization of the fluorinating agent and conditions to avoid unwanted side reactions.[3]

Overcoming the Meta-Challenge: The Zincke Imine Approach

Directing fluorination to the meta-positions (C-3/C-5) of certain substituted pyridines can be particularly difficult. A novel strategy involves the reaction of a pyridine with a secondary amine and a sulfonyl chloride to form a ring-opened Zincke imine intermediate. This linear, electron-rich intermediate can then undergo regioselective electrophilic fluorination. Subsequent ring-closing yields the desired 3-fluoropyridine, a transformation that is otherwise challenging to achieve.[16][17]

Figure 2: Workflow for meta-selective fluorination via a Zincke imine intermediate.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points. As a self-validating system, it is imperative to conduct all reactions on a small scale initially and to perform thorough characterization of all products. Always consult the original literature for detailed safety information.

Protocol 1: C-3 Fluorination of an Activated Pyridine using Selectfluor®

This protocol is adapted from the work of Zhou et al. for the fluorination of 4-substituted 2-aminopyridines.[14]

-

Materials:

-

4-Methyl-2-aminopyridine (1.0 mmol, 108.1 mg)

-

Selectfluor® (1.2 mmol, 425 mg)

-

Chloroform (5 mL)

-

Water (5 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar

-

-

Procedure:

-

To the 25 mL round-bottom flask, add 4-methyl-2-aminopyridine (1.0 mmol).

-

Add chloroform (5 mL) and water (5 mL) to the flask. Stir the biphasic mixture vigorously.

-

Add Selectfluor® (1.2 mmol) portion-wise over 5 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, separate the organic layer. Extract the aqueous layer with chloroform (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-fluoro-4-methyl-2-aminopyridine.

-

Protocol 2: C-H Fluorination of a Grignard Reagent using NFSI

This protocol is a general method adapted from the work of Knochel and others for the fluorination of (hetero)aryl magnesium reagents.[18]

-

Materials:

-

2-Bromo-4-picoline (1.0 mmol, 172 mg)

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 mmol, 1.3 M in THF)

-

N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol, 473 mg)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Schlenk flask and syringe techniques for handling air-sensitive reagents

-

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-picoline (1.0 mmol) to a dry Schlenk flask containing anhydrous THF (2 mL).

-

Cool the solution to -10 °C.

-

Slowly add i-PrMgCl·LiCl (1.1 mmol) dropwise. Stir the mixture at -10 °C for 1 hour to ensure complete formation of the Grignard reagent.

-